molecular formula C20H21N3O3 B5333863 [2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone

[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone

Cat. No.: B5333863
M. Wt: 351.4 g/mol
InChI Key: IHVVVOWLBOZZPO-UHFFFAOYSA-N
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Description

[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone is a complex organic compound that features a morpholine ring, a naphthalene moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Naphthalene Moiety: The naphthalene ring can be synthesized through a Friedel-Crafts acylation reaction, where 6-methoxynaphthalene is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where the naphthalene derivative is reacted with morpholine under basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Coupling of the Moieties: The final step involves coupling the naphthalene-morpholine and pyrazole moieties through a condensation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for investigating binding affinities and mechanisms of action in biological systems.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural motifs are commonly found in bioactive molecules, making it a promising candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics, such as improved stability, solubility, or reactivity.

Mechanism of Action

The mechanism of action of [2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone apart is its combination of the morpholine, naphthalene, and pyrazole rings, which confer unique chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-9-18(22-21-13)20(24)23-7-8-26-19(12-23)16-4-3-15-11-17(25-2)6-5-14(15)10-16/h3-6,9-11,19H,7-8,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVVVOWLBOZZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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